4-Allylphenol
4-Allylphenol
Chavicol, also known as 4-allylphenol or alpha -propylene, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. Chavicol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, chavicol is primarily located in the cytoplasm. Chavicol can be converted into 1'-acetoxychavicol acetate and chavicol hydrogen sulfate. Chavicol is a medicinal and phenolic tasting compound that can be found in a number of food items such as chinese cinnamon, sweet basil, pineapple, and ginger. This makes chavicol a potential biomarker for the consumption of these food products.
Chavicol is a phenylpropanoid that is phenol substituted by a prop-2-enyl group at position 4. It is a phenylpropanoid and a member of phenols.
Chavicol is a phenylpropanoid that is phenol substituted by a prop-2-enyl group at position 4. It is a phenylpropanoid and a member of phenols.
Brand Name:
Vulcanchem
CAS No.:
501-92-8
VCID:
VC0024904
InChI:
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7,10H,1,3H2
SMILES:
C=CCC1=CC=C(C=C1)O
Molecular Formula:
C9H10O
Molecular Weight:
134.17 g/mol
4-Allylphenol
CAS No.: 501-92-8
Main Products
VCID: VC0024904
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol
CAS No. | 501-92-8 |
---|---|
Product Name | 4-Allylphenol |
Molecular Formula | C9H10O |
Molecular Weight | 134.17 g/mol |
IUPAC Name | 4-prop-2-enylphenol |
Standard InChI | InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7,10H,1,3H2 |
Standard InChIKey | RGIBXDHONMXTLI-UHFFFAOYSA-N |
SMILES | C=CCC1=CC=C(C=C1)O |
Canonical SMILES | C=CCC1=CC=C(C=C1)O |
Boiling Point | 238.0 °C |
Density | 1.017-1.023 |
Melting Point | 15.8 °C Mp 16 ° 16°C |
Physical Description | Liquid Colourless liquid; Medicinal phenolic aroma |
Description | Chavicol, also known as 4-allylphenol or alpha -propylene, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. Chavicol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, chavicol is primarily located in the cytoplasm. Chavicol can be converted into 1'-acetoxychavicol acetate and chavicol hydrogen sulfate. Chavicol is a medicinal and phenolic tasting compound that can be found in a number of food items such as chinese cinnamon, sweet basil, pineapple, and ginger. This makes chavicol a potential biomarker for the consumption of these food products. Chavicol is a phenylpropanoid that is phenol substituted by a prop-2-enyl group at position 4. It is a phenylpropanoid and a member of phenols. |
Solubility | Insoluble in water Soluble (in ethanol) |
Synonyms | 4-(2-propenyl)-pheno;4-(Prop-2-enyl)-phenol;Chavicol;gamma-(p-Hydroxyphenyl)-alpha-propylene;p-Allylphenol;p-Chavicol;Phenol, 4-(2-propenyl)-;Phenol, p-allyl- |
Reference | 1: Abdul Rahman A, Jamal AR, Harun R, Mohd Mokhtar N, Wan Ngah WZ. Gamma-tocotrienol and hydroxy-chavicol synergistically inhibits growth and induces apoptosis of human glioma cells. BMC Complement Altern Med. 2014 Jul 1;14:213. doi: 10.1186/1472-6882-14-213. PubMed PMID: 24980711; PubMed Central PMCID: PMC4087240. 2: Hazzoumi Z, Moustakime Y, Amrani Joutei K. Effect of gibberellic acid (GA), indole acetic acid (IAA) and benzylaminopurine (BAP) on the synthesis of essential oils and the isomerization of methyl chavicol and trans-anethole in Ocimum gratissimum L. Springerplus. 2014 Jun 26;3:321. doi: 10.1186/2193-1801-3-321. eCollection 2014. PubMed PMID: 25045609; PubMed Central PMCID: PMC4101128. 3: WAGNER A. Methyl chavicol. Manuf Chem Aerosol News. 1951 Jul;22(7):271-2; passim. PubMed PMID: 14851875. 4: Vassão DG, Kim SJ, Milhollan JK, Eichinger D, Davin LB, Lewis NG. A pinoresinol-lariciresinol reductase homologue from the creosote bush (Larrea tridentata) catalyzes the efficient in vitro conversion of p-coumaryl/coniferyl alcohol esters into the allylphenols chavicol/eugenol, but not the propenylphenols p-anol/isoeugenol. Arch Biochem Biophys. 2007 Sep 1;465(1):209-18. Epub 2007 Jun 9. PubMed PMID: 17624297. 5: Cicció JF. A source of almost pure methyl chavicol: volatile oil from the aerial parts of Tagetes lucida (Asteraceae) cultivated in Costa Rica. Rev Biol Trop. 2004 Dec;52(4):853-7. PubMed PMID: 17354394. 6: Vassão DG, Gang DR, Koeduka T, Jackson B, Pichersky E, Davin LB, Lewis NG. Chavicol formation in sweet basil (Ocimum basilicum): cleavage of an esterified C9 hydroxyl group with NAD(P)H-dependent reduction. Org Biomol Chem. 2006 Jul 21;4(14):2733-44. Epub 2006 Jun 9. PubMed PMID: 16826298. |
PubChem Compound | 68148 |
Last Modified | Nov 11 2021 |
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